Lapatinib tosylate

Description

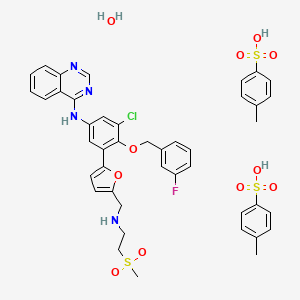

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C43H44ClFN4O11S3 |

|---|---|

Molecular Weight |

943.5 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]phenyl]quinazolin-4-amine;bis(4-methylbenzenesulfonic acid);hydrate |

InChI |

InChI=1S/C29H26ClFN4O4S.2C7H8O3S.H2O/c1-40(36,37)12-11-32-16-22-9-10-27(39-22)24-14-21(35-29-23-7-2-3-8-26(23)33-18-34-29)15-25(30)28(24)38-17-19-5-4-6-20(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10);1H2 |

InChI Key |

UDGDJZMBLIHDBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=C(C(=CC(=C2)NC3=NC=NC4=CC=CC=C43)Cl)OCC5=CC(=CC=C5)F.O |

Origin of Product |

United States |

Foundational & Exploratory

Lapatinib Tosylate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapatinib, in its ditosylate salt form, is a synthetic, orally active small-molecule inhibitor belonging to the 4-anilinoquinazoline class of kinase inhibitors. It functions as a potent, reversible dual tyrosine kinase inhibitor, primarily targeting the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1). By competitively binding to the intracellular ATP-binding site of these receptors, lapatinib prevents their autophosphorylation and subsequent activation, thereby blocking critical downstream signaling pathways responsible for cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanism of lapatinib, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling cascades.

Core Mechanism of Action: Dual Kinase Inhibition

Lapatinib's primary mechanism involves the potent and selective inhibition of the intracellular tyrosine kinase domains of both EGFR and HER2. Overexpression of these receptors is a key driver in several malignancies, most notably in HER2-positive breast cancer.

1.1. Molecular Binding and Kinetics

Lapatinib acts as an ATP-competitive inhibitor. It reversibly binds to the ATP-binding pocket within the intracellular kinase domain of EGFR and HER2, preventing the binding of ATP. This action blocks receptor phosphorylation, a critical step for activating downstream signaling. Lapatinib is characterized by a slow dissociation rate from these receptors, with a reported half-life of 300 minutes or more, which contributes to a prolonged duration of target inhibition. While its primary targets are EGFR and HER2, it also demonstrates inhibitory activity against HER4, albeit at a much lower potency.

1.2. Inhibition of Downstream Signaling Cascades

The blockade of EGFR and HER2 autophosphorylation by lapatinib leads to the interruption of two major downstream signaling pathways crucial for tumor cell growth and survival: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting HER2 and EGFR, lapatinib prevents the activation of PI3K, which in turn leads to reduced phosphorylation of Akt and its downstream effector, mTOR. The inhibition of this cascade can lead to cell cycle arrest and apoptosis (programmed cell death).

-

MAPK (Ras/Raf/MEK/ERK) Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and migration. Lapatinib's action prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. Inhibition of the MAPK pathway contributes significantly to the anti-proliferative effects of the drug, often resulting in G1 phase cell cycle arrest.

Quantitative Data Summary

The inhibitory effects of lapatinib have been quantified in numerous preclinical studies. The following tables summarize key potency and efficacy data.

Table 1: Kinase Inhibitory Activity (Cell-Free Assays)

| Target Kinase | IC₅₀ (nM) | Source |

| EGFR (ErbB1) | 10.8 | |

| HER2 (ErbB2) | 9.2 - 9.3 | |

| HER4 (ErbB4) | 367 | |

| IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of lapatinib required to inhibit 50% of the kinase activity in a purified, cell-free system. |

Table 2: Cellular Inhibitory Activity

| Cell Line | Target Pathway | IC₅₀ (nM) | Source |

| HN5 (EGFR-overexpressing) | EGFR Autophosphorylation | 170 | |

| HN5 (EGFR-overexpressing) | HER2 Autophosphorylation | 80 | |

| BT474 (HER2-overexpressing) | EGFR Autophosphorylation | 210 | |

| BT474 (HER2-overexpressing) | HER2 Autophosphorylation | 60 | |

| BT474 (HER2-overexpressing) | Cell Growth Inhibition | 100 | |

| Cellular IC₅₀ values reflect the concentration required to achieve 50% inhibition of a process within a whole-cell context. |

Table 3: Selected Clinical Efficacy Data (Combination Therapy)

| Trial / Combination | Patient Population | Primary Endpoint | Result | Source |

| Lapatinib + Capecitabine | HER2+ MBC, progressed after trastuzumab | Time to Progression (TTP) | 8.4 months (combo) vs. 4.4 months (capecitabine alone) | |

| MBC: Metastatic Breast Cancer |

Key Experimental Protocols

The characterization of lapatinib's mechanism of action relies on several standard and specialized laboratory techniques. Detailed below are methodologies for key experiments.

3.1. Protocol: Cell-Free Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of lapatinib on purified kinase domains.

-

Reagents & Materials: Purified recombinant intracellular kinase domains of EGFR and HER2, biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH₂), [γ-³³P]ATP, MnCl₂, 4-morpholinepropanesulfonic acid (MOPS) buffer, dithiothreitol (DTT), DMSO, 0.5% phosphoric acid, phosphocellulose filter plates, scintillation cocktail.

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing MOPS buffer, MnCl₂, unlabeled ATP, [γ-³³P]ATP, peptide substrate, and DTT.

-

Add lapatinib serially diluted in DMSO to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding the purified EGFR or HER2 kinase domain (e.g., 1 pmol/reaction).

-

Incubate the reaction for 10 minutes at room temperature (23°C).

-

Terminate the reaction by adding 0.5% phosphoric acid.

-

Transfer the terminated reaction mix to a phosphocellulose filter plate, which captures the phosphorylated peptide.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to each well and quantify the amount of incorporated ³³P using a scintillation counter (e.g., Packard Topcount).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log of lapatinib concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

3.2. Protocol: Cellular Receptor Autophosphorylation Assay (Western Blot)

This method assesses lapatinib's ability to inhibit receptor activation within a cellular context.

-

Reagents & Materials: HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT474), cell culture medium, lapatinib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), SDS-PAGE equipment, nitrocellulose or PVDF membranes, transfer buffer, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-p-HER2 Tyr1248, anti-p-EGFR Tyr1173, anti-total HER2, anti-total EGFR, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Culture HER2-overexpressing cells to ~80% confluency.

-

Treat cells with varying concentrations of lapatinib (e.g., 0.1-10 µM) or DMSO vehicle control for a specified duration (e.g., 6 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-p-HER2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total HER2 and a loading control like β-actin to ensure equal protein loading.

-

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative inhibition of autophosphorylation at each lapatinib concentration.

3.3. Protocol: Cell Proliferation Assay (XTT or CCK-8 Assay)

This assay measures the effect of lapatinib on the viability and metabolic activity of cancer cells.

-

Reagents & Materials: Cancer cell lines (e.g., MCF-7, NB4), 96-well cell culture plates, complete culture medium, lapatinib, XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or CCK-8 (Cell Counting Kit-8) reagent, microplate reader.

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of lapatinib concentrations (e.g., 0-20 µM) and a vehicle control.

-

Incubate the plate for a defined period, typically 72 hours, under standard cell culture conditions.

-

Add the XTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of lapatinib concentration to determine the IC₅₀ for cell growth inhibition.

Visualizations: Pathways and Workflows

Caption: Core mechanism of lapatinib action at the receptor level.

Caption: Inhibition of downstream PI3K/Akt and MAPK signaling pathways.

Caption: Experimental workflow for Western Blot analysis.

Lapatinib Tosylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapatinib tosylate, a potent dual tyrosine kinase inhibitor, represents a significant advancement in the targeted therapy of HER2-positive breast cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of lapatinib. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent. The document includes detailed experimental protocols for key assays, a summary of preclinical and clinical data in structured tables, and visualizations of critical pathways and processes to facilitate a deeper understanding of the science underpinning lapatinib's clinical utility.

Discovery and Development

Lapatinib, developed by GlaxoSmithKline (GSK), is an orally active small-molecule inhibitor of both the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2). The discovery of lapatinib was driven by the need for new therapies for patients with HER2-positive breast cancer, particularly those who had developed resistance to trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2.[1] Scientists at GSK designed lapatinib to target the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains, thereby blocking the autophosphorylation and activation of these receptors.[2][3] This dual-targeting approach was intended to provide a more comprehensive blockade of HER2-driven signaling pathways.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib is a reversible, potent inhibitor of the tyrosine kinase activity of both EGFR and HER2.[2][4] Overexpression of HER2 is a key driver in certain types of breast cancer.[2] Lapatinib binds to the intracellular kinase domains of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways.[1] This inhibition ultimately leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells that overexpress these receptors.[5][6]

Signaling Pathway Diagram

Caption: EGFR and HER2 signaling pathway and the inhibitory action of lapatinib.

Chemical Synthesis of this compound

A practical and scalable synthesis of this compound has been developed, proceeding through a five-step process with a good overall yield.[7] The synthesis is amenable to large-scale production and utilizes environmentally conscious methodologies by avoiding chromatography and halogenated solvents.[7]

Synthetic Scheme Workflow

Caption: A five-step synthetic workflow for this compound.

Detailed Synthetic Protocol

A detailed, practical synthesis of this compound monohydrate is outlined below, adapted from published procedures.[7][8][9]

Step 1: Chlorination of 6-Iodoquinazolin-4-one To a suspension of 6-iodoquinazolin-4-one in an appropriate solvent, a chlorinating agent such as thionyl chloride or oxalyl chloride is added.[8] The reaction mixture is heated to reflux until the reaction is complete, as monitored by TLC. The excess chlorinating agent is removed under reduced pressure, and the resulting crude 4-chloro-6-iodoquinazoline is used in the next step without further purification.

Step 2: Suzuki Coupling The crude 4-chloro-6-iodoquinazoline is coupled with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., K2CO3) in a suitable solvent system (e.g., DMF/water).[7] The reaction mixture is heated until the starting material is consumed. After cooling, the product is isolated by filtration and washed to give 5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde. This intermediate is then reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline to yield 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde.[8]

Step 3: Reductive Amination The aldehyde from the previous step is subjected to reductive amination with 2-(methylsulfonyl)ethylamine.[7] The reaction is typically carried out in a solvent such as methanol or a mixture of dichloromethane and methanol.[9] A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the initially formed imine to the corresponding amine, yielding lapatinib free base.[9]

Step 4: Salt Formation The crude lapatinib base is dissolved in a suitable solvent, such as a mixture of methanol and dichloromethane.[9] A solution of p-toluenesulfonic acid monohydrate in a suitable solvent is then added to precipitate lapatinib ditosylate. The resulting solid is collected by filtration, washed, and dried.

Step 5: Crystallization The crude lapatinib ditosylate is purified by crystallization from a solvent system such as THF-water to yield the final product as a monohydrate.[7]

Preclinical and Clinical Data

In Vitro Potency and Selectivity

Lapatinib has demonstrated potent inhibitory activity against EGFR and HER2 in both cell-free and cell-based assays.

| Target/Assay | IC50 (nM) | Reference |

| EGFR (cell-free) | 10.8 | [4][10] |

| HER2 (cell-free) | 9.2 | [4][10] |

| ErbB4 (cell-free) | 367 | [4][10] |

| EGFR autophosphorylation (HN5 cells) | 170 | [4][10] |

| HER2 autophosphorylation (HN5 cells) | 80 | [4][10] |

| EGFR autophosphorylation (BT474 cells) | 210 | [4][10] |

| HER2 autophosphorylation (BT474 cells) | 60 | [4][10] |

Cell Proliferation Inhibition

The antiproliferative activity of lapatinib has been evaluated in various cancer cell lines.

| Cell Line | HER2/EGFR Status | IC50 (µM) | Reference |

| UACC-812 | HER2-overexpressing | 0.010 | [11] |

| BT474 | HER2-overexpressing | 0.036 | [12] |

| SKBR3 | HER2-overexpressing | 0.080 | [12] |

| MDA-MB-468 | EGFR-overexpressing | 3.31 | [13] |

| MDA-MB-231 | High EGFR expression | 18.6 | [11] |

Clinical Efficacy in HER2-Positive Breast Cancer

Clinical trials have demonstrated the efficacy of lapatinib in combination with other agents for the treatment of HER2-positive metastatic breast cancer.

| Trial (Combination) | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |

| Lapatinib + Capecitabine vs. Capecitabine alone | HER2+, previously treated with anthracycline, taxane, and trastuzumab | 27.1 weeks vs. 18.6 weeks | 75.0 weeks vs. 64.7 weeks | [14] |

| Lapatinib + Letrozole vs. Letrozole alone | HR+, HER2+ postmenopausal metastatic breast cancer | 8.2 months vs. 3.0 months | Not reported | [15] |

| NCIC CTG MA.31 (Lapatinib + Taxane vs. Trastuzumab + Taxane) | First-line HER2+ metastatic breast cancer | 9.1 months vs. 13.6 months | HR 1.47 (favoring trastuzumab) | [16] |

Key Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from published methods to determine the IC50 values of lapatinib against purified EGFR and HER2 kinase domains.[4][10]

Workflow Diagram:

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 9. WO2020136671A1 - Improved process for the preparation of lapatinib base and it's anhydrous ditosylate salt - Google Patents [patents.google.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lapatinib Plus Capecitabine in Women with HER-2–Positive Advanced Breast Cancer: Final Survival Analysis of a Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Lapatinib or Trastuzumab Plus Taxane Therapy for Human Epidermal Growth Factor Receptor 2-Positive Advanced Breast Cancer: Final Results of NCIC CTG MA.31 - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapatinib Tosylate: A Technical Guide to its Target Proteins and Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lapatinib tosylate, a potent small-molecule inhibitor used in cancer therapy. We will delve into its core mechanism of action, primary protein and kinase targets, quantitative inhibition data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction to this compound

Lapatinib, used in the form of lapatinib ditosylate (Tykerb®, Tyverb®), is an orally active drug approved for the treatment of solid tumors, most notably HER2-positive breast cancer.[1] It is classified as a dual tyrosine kinase inhibitor, targeting key receptors involved in cell growth and proliferation.[2][3] Unlike monoclonal antibodies like trastuzumab which bind to the extracellular domain of the HER2 receptor, lapatinib is a small molecule that can easily enter the cell to act on the intracellular kinase domains.[2][4][5] This intracellular mechanism allows it to be effective in some cases where resistance to trastuzumab has developed.[6]

Primary Target Proteins and Kinases

Lapatinib's primary targets are two members of the ErbB family of receptor tyrosine kinases:

Lapatinib functions as a reversible, competitive inhibitor, binding to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[1][7] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[1][2] While its primary targets are EGFR and HER2, lapatinib has been shown to weakly inhibit ErbB4, but it displays high selectivity for EGFR and HER2 over other kinases like c-Src, c-Raf, MEK, and ERK.[8]

Quantitative Inhibition Data

The potency of lapatinib against its target kinases has been quantified in various studies. The following tables summarize key inhibitory constants from both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Parameter | Value (nM) | Assay Type |

| EGFR (HER1) | IC50 | 10.8 | Cell-free |

| HER2 (ErbB2) | IC50 | 9.2 | Cell-free |

| EGFR (HER1) | Kiapp | 3 | Cell-free |

| HER2 (ErbB2) | Kiapp | 13 | Cell-free |

| EGFR (HER1) | Kd | 2.4 | Cell-free |

| HER2 (ErbB2) | Kd | 7 | Cell-free |

| ErbB4 | IC50 | 367 | Cell-free |

IC50: Half maximal inhibitory concentration. Kiapp: Apparent equilibrium binding constant. Kd: Dissociation constant. Data sourced from:[8][9][10][11]

Table 2: Cellular Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | HER2/EGFR Status | IC50 (µM) |

| UACC-812 | Breast Cancer | HER2-overexpressing | 0.010 |

| BT474 | Breast Cancer | HER2-overexpressing | 0.036 |

| SK-BR-3 | Breast Cancer | HER2-overexpressing | 0.080 |

| MDA-MB-231 | Breast Cancer | High EGFR | 18.6 |

| HN5 | Head and Neck | EGFR-overexpressing | ~0.09-0.21 |

| A-431 | Skin | EGFR-overexpressing | ~0.09-0.21 |

Signaling Pathways Modulated by Lapatinib

EGFR and HER2 activation, through homo- or heterodimerization, triggers two main downstream signaling cascades critical for tumor cell growth and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[2][7] By inhibiting the tyrosine kinase activity of EGFR and HER2, lapatinib effectively blocks these signals, leading to cell cycle arrest and apoptosis.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general method for determining the IC50 value of lapatinib against purified EGFR and HER2 kinase domains.

Objective: To measure the concentration of lapatinib required to inhibit 50% of the kinase activity of purified EGFR or HER2.

Materials:

-

Purified recombinant intracellular kinase domains of EGFR and HER2.

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).

-

ATP solution, including radiolabeled [γ-33P]ATP.

-

Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).

-

Lapatinib stock solution (in DMSO).

-

96-well polystyrene plates.

-

Phosphocellulose filter plates.

-

0.5% Phosphoric acid solution.

-

Scintillation cocktail and counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of lapatinib in DMSO, starting from a high concentration (e.g., 10 µM).

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, peptide substrate, ATP (including [γ-33P]ATP), and 1 µL of the diluted lapatinib or DMSO (for control).

-

Initiation: Initiate the reaction by adding the purified EGFR or HER2 kinase domain to each well.

-

Incubation: Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding 0.5% phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.

-

Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Add scintillation cocktail to each well and quantify the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of lapatinib concentration. Use non-linear regression to fit a dose-response curve and calculate the IC50 value.

Cell Proliferation Assay

This protocol describes a general method to assess the effect of lapatinib on the proliferation of cancer cell lines.

Objective: To determine the concentration of lapatinib that inhibits the proliferation of a cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., BT474, SK-BR-3).

-

Complete cell culture medium.

-

Lapatinib stock solution (in DMSO).

-

96-well cell culture plates.

-

Methylene blue staining solution or other viability reagents (e.g., SRB, MTT, WST-1).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of lapatinib. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Expose the cells to the compound for a specified period, typically 72 hours, in a humidified incubator (37°C, 5% CO2).

-

Viability Staining: After incubation, fix the cells (if required by the assay) and stain them. For methylene blue, incubate with the dye, then wash away the excess.

-

Quantification: Solubilize the bound dye and measure the absorbance at the appropriate wavelength (e.g., 620 nm for methylene blue) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot this percentage against the logarithm of lapatinib concentration and use non-linear regression to determine the IC50 value.[8]

Conclusion

This compound is a well-characterized dual tyrosine kinase inhibitor with high potency and selectivity for EGFR (HER1) and HER2 (ErbB2). Its mechanism of action involves the competitive inhibition of ATP binding at the intracellular kinase domains of these receptors, leading to the blockade of downstream MAPK and PI3K/Akt signaling pathways. This targeted action results in the inhibition of proliferation and induction of apoptosis in cancer cells that overexpress these receptors. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. breastcancer.org [breastcancer.org]

- 5. Lapatinib Ditosylate - NCI [cancer.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Lapatinib Tosylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic and bioavailability profile of lapatinib tosylate, a dual tyrosine kinase inhibitor. Lapatinib is a critical therapeutic agent for HER2-positive breast cancer, and a thorough understanding of its disposition in the human body is paramount for optimizing its clinical use and for the development of future targeted therapies.

Mechanism of Action

Lapatinib is a reversible, potent, and selective inhibitor of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By competitively binding to the ATP-binding site within these receptors, lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This action effectively abrogates tumor cell growth, proliferation, and survival signals that are dependent on these pathways.[2][4] Unlike monoclonal antibodies that target the extracellular domain, lapatinib's intracellular action may provide efficacy in tumors that have developed resistance to agents like trastuzumab.[2]

Caption: Lapatinib inhibits EGFR and HER2 intracellular tyrosine kinase domains.

Pharmacokinetic Profile

The pharmacokinetics of lapatinib are characterized by variable oral absorption, extensive metabolism, and a primary fecal elimination route.

2.1 Absorption and Bioavailability Following oral administration, lapatinib absorption is incomplete and variable.[5] Peak plasma concentrations (Tmax) are typically reached within 3 to 4 hours.[1][6] The bioavailability of lapatinib is significantly influenced by the presence of food.[7][8] Administration with meals, particularly high-fat meals, can substantially increase systemic exposure.[7][8] This food effect is a critical consideration for consistent dosing and therapeutic exposure.[8] Additionally, drugs that increase gastric pH may negatively impact lapatinib absorption.[1]

2.2 Distribution Lapatinib is highly bound (>99%) to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.[1][5][8] Despite this high degree of protein binding, it has a large volume of distribution, indicating significant tissue penetration.[1] However, its penetration into the central nervous system (CNS) is generally poor, limited by the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]

2.3 Metabolism Lapatinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5.[1][5][9] Minor metabolic contributions are made by CYP2C19 and CYP2C8.[1][5][9] This process results in the formation of various oxidized metabolites.[5] While most metabolites are inactive, one, GW690006, retains activity against EGFR but not HER2.[1] None of the metabolites account for more than 14% of the dose recovered in feces or 10% of the lapatinib concentration in plasma.[4][5]

Caption: Lapatinib is extensively metabolized by CYP3A4/5 in the liver.

2.4 Excretion The primary route of elimination for lapatinib and its metabolites is through the feces, accounting for over 90% of an administered dose.[9] Renal excretion is minimal, with less than 2% of the dose eliminated in the urine.[1][8][9] Consequently, renal impairment is not expected to significantly affect lapatinib's pharmacokinetics.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for lapatinib.

Table 1: Summary of Lapatinib Pharmacokinetic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Tmax (Time to Peak Concentration) | 3–4 hours | Following a single oral dose.[1] |

| Half-life (t½) | ~14 hours | After a single dose.[1] |

| ~24 hours | After multiple/repeated dosing, due to accumulation.[1][3][6] | |

| Protein Binding | >99% | To albumin and α1-acid glycoprotein.[1][5][8] |

| Metabolism | CYP3A4 & CYP3A5 (major)[1][5][9] | CYP2C19 & CYP2C8 (minor).[1][5][9] |

| Primary Excretion Route | Feces | >90% of the dose is recovered in feces as metabolites.[9] |

| Renal Excretion | <2% | Minimal elimination via the kidneys.[1][8][9] |

Table 2: Impact of Food on Lapatinib Bioavailability (Single Dose)

| Meal Type | Mean Increase in AUC | Mean Increase in Cmax |

|---|---|---|

| Low-Fat Breakfast | 167% (2.67-fold) | 142% (2.42-fold) |

| High-Fat Breakfast | 325% (4.25-fold) | 203% (3.03-fold) |

Data derived from a study with a single 1500 mg dose.[7][8]

Table 3: Impact of Special Populations on Lapatinib Exposure

| Population | Condition | Effect on Lapatinib AUC | Recommended Action |

|---|---|---|---|

| Hepatic Impairment | Moderate (Child-Pugh 7-9) | ~56% increase[1][4] | Use with caution.[4] |

| Severe (Child-Pugh >9) | ~85% increase[1][4] | Dose reduction should be considered.[1][4] |

| Renal Impairment | End-Stage Renal Disease | No significant effect on pharmacokinetics.[10] | No dose adjustment needed.[9] |

Table 4: Clinically Significant Drug-Drug Interactions

| Interacting Agent Class | Example | Effect on Lapatinib Pharmacokinetics |

|---|---|---|

| Strong CYP3A4 Inhibitors | Ketoconazole | ~3.6-fold increase in AUC; 1.7-fold increase in half-life.[1][11][12] |

| Strong CYP3A4 Inducers | Carbamazepine | Expected to decrease lapatinib exposure.[5] |

| P-gp Substrates | Digoxin | Lapatinib inhibits P-gp, increasing digoxin AUC by ~3-fold.[12] |

Experimental Methodologies

The characterization of lapatinib's pharmacokinetics has been established through a series of clinical trials. A common and critical study design is the crossover trial used to assess the food effect.

4.1 Protocol: Food-Effect Bioavailability Study A representative experimental protocol to evaluate the impact of food on lapatinib bioavailability is a single-dose, open-label, randomized, three-period crossover study.

-

Subject Population: Patients with advanced solid tumors.[7]

-

Study Design: Participants receive a single oral dose of lapatinib (e.g., 1500 mg) on three separate occasions, separated by a washout period (e.g., 1 week).[7]

-

Treatment Arms (Randomized Order):

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points pre- and post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Bioanalysis: Plasma concentrations of lapatinib are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each treatment arm. Statistical comparisons are made between the fed (Arms B and C) and fasted (Arm A) states to determine the relative bioavailability.

Caption: Workflow for a three-period crossover food-effect study.

Conclusion

The pharmacokinetic profile of this compound is complex, defined by its variable absorption, significant food effect, extensive CYP3A4/5-mediated metabolism, and high plasma protein binding. The lack of significant renal clearance simplifies its use in patients with kidney disease, but the potential for increased exposure in patients with hepatic impairment necessitates careful monitoring and potential dose adjustments. Furthermore, its metabolism via the CYP3A4 pathway makes it susceptible to numerous drug-drug interactions with potent inhibitors and inducers of this enzyme. A comprehensive understanding of these pharmacokinetic characteristics is essential for clinicians and researchers to ensure safe and effective administration, thereby maximizing the therapeutic potential of lapatinib in the treatment of HER2-positive cancers.

References

- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Lapatinib - Wikipedia [en.wikipedia.org]

- 4. novartis.com [novartis.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jwatch.org [jwatch.org]

- 8. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Pharmacokinetics of Lapatinib, a Nonrenally Cleared Drug, in Patients With End-Stage Renal Disease on Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. pharmacytimes.com [pharmacytimes.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure and Chemical Properties of Lapatinib Tosylate

Introduction: Lapatinib, available as lapatinib ditosylate, is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or HER1/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] Marketed under the brand names Tykerb® and Tyverb®, it is primarily used in the treatment of advanced or metastatic breast cancer where tumors overexpress HER2.[4][5] Its mechanism involves reversibly blocking the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor cell growth and survival, such as the MAPK and PI3K/AKT pathways.[1][6][7] This document provides a comprehensive overview of the crystallographic and physicochemical properties of this compound, along with detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound's therapeutic efficacy is intrinsically linked to its chemical and physical characteristics, which influence its stability, solubility, and bioavailability. The compound is a ditosylate salt of the active lapatinib base, often in a hydrated form.[7][8]

| Property | Value |

| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;bis(4-methylbenzenesulfonic acid);hydrate |

| Molecular Formula | C₄₃H₄₄ClFN₄O₁₁S₃ (for monohydrate)[7][9] |

| Molecular Weight | 943.47 g/mol (for monohydrate)[9][10] |

| CAS Number | 388082-78-8 (for monohydrate)[7][9] |

| Appearance | Solid[11] |

| Melting Point | >200°C[11]; A monohydrate form has a melting point of 250-256°C[5]. Different polymorphic forms exhibit distinct thermal events (e.g., endothermic peaks at ~179.5°C and ~250.5°C for form APO-I)[12]. |

| Solubility | Poorly soluble in water. Solubility is pH-dependent.[13] It is soluble in mixtures of water and THF.[14] Solid dispersions with polymers like Soluplus® and Poloxamer 188 have been shown to significantly enhance solubility.[15][16][17] |

| logP | A lipophilic salt form (LTP-DOC) showed a logP twice as high as the free base and 8 times higher than the ditosylate salt, indicating its potential for lipid-based formulations.[13] |

| Stability | Stable under recommended storage conditions.[11][18] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[11][18] Stress testing has been performed under thermal, photolytic, acidic, basic, and oxidative conditions to establish stability-indicating methods.[19] |

Crystal Structure and Polymorphism

This compound exists in various crystalline forms, or polymorphs, including hydrates and solvates. These different solid-state forms can have distinct physical properties, impacting manufacturability and bioavailability. The most well-characterized form is the monohydrate.

| Polymorph/Form | System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Reference |

| Ditosylate Monohydrate | Orthorhombic | Pbca | 9.6850 | 29.364 | 30.733 | 8740.1 | 8 | [20] |

| Anhydrous Form (from EP1294715) | - | - | See PXRD Data | See PXRD Data | See PXRD Data | - | - | [5] |

| Form XIII (from US8252805) | - | - | See PXRD Data | See PXRD Data | See PXRD Data | - | - | [21] |

| Form APO-I | - | - | See PXRD Data | See PXRD Data | See PXRD Data | - | - | [12] |

| Form APO-II | - | - | See PXRD Data | See PXRD Data | See PXRD Data | - | - | [12] |

Note: Full crystallographic data is not available for all known polymorphs; they are often characterized by their unique Powder X-ray Diffraction (PXRD) patterns.

Key PXRD Peaks for Selected Polymorphs (2θ ±0.2°):

-

Anhydrous Form (from EP1294715): 4.8, 8.7, 11.2, 18.0, 18.9, 21.0, 22.3.[5]

-

Form XIII: 5.9, 6.8, 8.9, 12.2, 13.6, 14.6, 16.0, 19.0, 20.4, 22.9.[5][21]

-

Form V: 4.3, 5.7, 6.5, 8.6, 15.6, 16.6, 18.5, 20.2, 21.0, 23.1.[21]

-

Form XIX: 6.3, 7.1, 9.0, 17.5, 18.5, 19.0, 19.4, 20.0, 22.5, 26.0.[21]

Mechanism of Action: Signaling Pathway Inhibition

Lapatinib functions by targeting the intracellular ATP-binding site of the HER2/ErbB2 and EGFR/ErbB1 tyrosine kinase domains. This binding prevents the auto-phosphorylation and activation of these receptors, which in turn blocks downstream signaling cascades responsible for cell proliferation, survival, and migration. The two primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][6]

Caption: Lapatinib inhibits HER1/HER2 kinase activity, blocking MAPK and PI3K/Akt pathways.

Experimental Protocols

Accurate characterization of this compound requires standardized analytical methods. The following protocols are synthesized from published literature.

Powder X-ray Diffraction (PXRD)

Purpose: To identify crystalline forms (polymorphs) and determine the degree of crystallinity.

-

Instrument: SCINTAG powder X-Ray diffractometer model X'TRA or equivalent.[21]

-

Radiation Source: Copper Kα radiation (λ = 1.5418 Å).[21]

-

Detector: Solid-state detector.[21]

-

Sample Holder: Round aluminum holder with zero background.[21]

-

Scan Parameters:

-

Data Analysis: Peak positions (in 2θ) and their relative intensities are compared against known patterns for different polymorphs. Unit-cell parameters can be refined from the data.[20]

Thermal Analysis (DSC and TGA)

Purpose: To determine melting point, decomposition temperature, and solvent/water content.

-

A) Differential Scanning Calorimetry (DSC):

-

Instrument: DSC Q2000 (TA Instruments) or similar.[22]

-

Sample Preparation: 5–10 mg of the sample is weighed and placed into an aluminum pan.[22]

-

Method: A heat/cool/heat cycle is performed.

-

Temperature Range: 30°C to 300°C.[22]

-

Heating Rate: 10 °C/min.[22]

-

Atmosphere: Nitrogen purge gas.

-

Data Analysis: Endothermic and exothermic events (e.g., melting, crystallization, decomposition) are identified by their onset temperature and peak maximum.[12]

-

-

B) Thermogravimetric Analysis (TGA):

-

Purpose: Measures changes in mass as a function of temperature. Useful for quantifying water/solvent content.

-

Instrument: A standard TGA instrument.

-

Method: The sample is heated at a constant rate in a controlled atmosphere.

-

Data Analysis: Mass loss at specific temperature ranges indicates the loss of volatiles (e.g., water in a monohydrate form).[23]

-

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine purity, quantify related substances, and perform assay validation.

| Parameter | Method 1 (Related Substances)[24] | Method 2 (Assay)[25] | Method 3 (Assay Validation)[26] |

| Column | Waters Xterra MS C18 (4.6 mm × 250 mm, 5 μm) | Phenomenex Luna C18 (4.6 mm x 250 mm, 5 μm) | XBridge® C8 (4.6 mm x 250 mm, 5 μm) |

| Mobile Phase A | 0.01 mol/L sodium dihydrogen phosphate (pH adjusted to 3.2 with phosphoric acid) | Phosphate buffer (pH 2.0) | 10 mM pentane-1-sulfonic acid sodium salt |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |

| Elution Mode | Gradient | Isocratic (Methanol:Buffer = 90:10) | Isocratic (Buffer:Acetonitrile = 65:35) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |

| Detection | UV at 265 nm | UV at 263 nm | UV-DAD at 222 nm |

| Column Temp. | 40°C | Ambient | Not specified |

| Linearity Range | Not specified for main compound | 5-25 mcg/mL | 0.06 – 0.18 mg/mL |

Experimental & Analytical Workflow

The characterization of a new batch or potential new polymorph of this compound follows a logical progression of analytical techniques to confirm its identity, purity, and solid-state form.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Lapatinib Ditosylate - NCI [cancer.gov]

- 5. EP3266773B1 - Process for the preparation of lapatinib ditosylate monohydrate by means of an improved crystallization procedure - Google Patents [patents.google.com]

- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. GSRS [precision.fda.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. US8993579B2 - Polymorphic forms of Lapatinib ditosylate and processes for their preparation - Google Patents [patents.google.com]

- 13. A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US20110071169A1 - Preparation of polymorphic form of lapatinib ditosylate - Google Patents [patents.google.com]

- 15. globethesis.com [globethesis.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lapatinib ditosylate|388082-78-8|MSDS [dcchemicals.com]

- 19. ijpsr.com [ijpsr.com]

- 20. X-ray powder diffraction data of lapatinib ditosylate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 21. US8252805B2 - Forms of lapatinib ditosylate and processes for preparation thereof - Google Patents [patents.google.com]

- 22. real.mtak.hu [real.mtak.hu]

- 23. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

Lapatinib Tosylate: A Deep Dive into Dual Tyrosine Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lapatinib tosylate is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2] This dual inhibitory mechanism makes it a critical therapeutic agent in the management of certain cancers, particularly HER2-positive breast cancer. This guide provides a comprehensive technical overview of lapatinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action

Lapatinib competitively and reversibly binds to the ATP-binding site within the intracellular kinase domain of EGFR and HER2.[3] This action prevents the autophosphorylation and subsequent activation of these receptors, which are crucial steps in the initiation of downstream signaling cascades.[3] By blocking these initial phosphorylation events, lapatinib effectively abrogates the signals that drive cell proliferation, survival, and differentiation in cancer cells where these pathways are dysregulated.[4] The primary downstream pathways inhibited by lapatinib are the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis resistance.[5][6]

Quantitative Data Summary

The efficacy of lapatinib has been quantified through various in vitro and in vivo studies, as well as clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Lapatinib (IC50 Values)

| Cell Line | Receptor Status | IC50 (µM) | Reference(s) |

| HER2-Overexpressing | |||

| UACC-812 | HER2+ | 0.010 | [7] |

| BT474 | HER2+ | 0.025 - 0.036 | [8][9] |

| SK-BR-3 | HER2+ | 0.080 | [9] |

| SUM190 | HER2+ | < 1.0 | [7] |

| SUM225 | HER2+ | < 1.0 | [7] |

| MDA-MB-361 | HER2+ | < 1.0 | [7] |

| EGFR-Expressing | |||

| HN5 | EGFR+ | 0.12 | [8] |

| MDA-MB-231 | EGFR+, HER2- | 7.46 - 18.6 | [7][9] |

| Hormone Receptor Positive | |||

| MCF-7 | ER+, PR+, HER2- | 136.64 | [10] |

IC50 values represent the concentration of lapatinib required to inhibit cell growth by 50% and can vary based on experimental conditions.

Table 2: Clinical Efficacy of Lapatinib in HER2-Positive Advanced Breast Cancer

| Clinical Trial / Study | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Phase III (Geyer et al., 2006) | Lapatinib + Capecitabine | 160 | 22.5% | Not Reported | 8.4 months | [11] |

| Capecitabine alone | 161 | 14.3% | Not Reported | 4.4 months | [11] | |

| Han et al. (Chinese Population) | Lapatinib + Capecitabine | Not specified | Not specified | 57.7% | 6.34 months | [12] |

| Modified Schedule (Advanced BC) | Lapatinib + Capecitabine (modified) | 38 | 34.2% (CR: 5.3%, PR: 28.9%) | 55.3% | 10 months | [13] |

CR: Complete Response, PR: Partial Response. Clinical trial results can be influenced by patient population and prior treatments.

Table 3: Pharmacokinetic Parameters of Lapatinib in Cancer Patients

| Dose Administration | Cmax (mg/L) (Geo. Mean) | Cmin (mg/L) (Geo. Mean) | AUCτ (h*mg/L) (Geo. Mean) | Tmax (hours) (Median) | Reference(s) |

| 1,800 mg once daily | 3.73 | 1.15 | 55.5 | 4.0 | [14] |

| 500 mg twice daily | 2.50 | 1.25 | 23.3 | 3.0 | [14] |

| 900 mg twice daily | 4.14 | 2.22 | 39.2 | 3.0 | [14] |

Pharmacokinetic parameters are subject to inter-patient variability. Administration with food can significantly increase systemic exposure.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by lapatinib is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

Caption: Mechanism of Lapatinib Dual Tyrosine Kinase Inhibition.

Caption: Workflow for Preclinical Evaluation of Lapatinib.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments used to characterize the activity of lapatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of lapatinib on the kinase activity of purified EGFR and HER2.

Objective: To determine the IC50 value of lapatinib for EGFR and HER2 kinase activity.

Materials:

-

Purified recombinant intracellular kinase domains of EGFR and HER2.

-

Lapatinib stock solution (e.g., in DMSO).

-

Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).

-

ATP solution (e.g., 10 µM) and [γ-33P]ATP.

-

Peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2).

-

96-well polystyrene round-bottomed plates.

-

Phosphocellulose filter plates.

-

0.5% Phosphoric acid.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of lapatinib in DMSO, starting from a high concentration (e.g., 10 µM).[6]

-

In a 96-well plate, set up the kinase reaction mixture in a final volume of 45 µL, containing the kinase reaction buffer, ATP, [γ-33P]ATP, peptide substrate, and 1 µL of the diluted lapatinib or DMSO (for control).[6]

-

Initiate the reaction by adding the purified EGFR or HER2 kinase domain (e.g., 1 pmol/reaction).[6]

-

Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[6]

-

Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.[6]

-

Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.[6]

-

Wash the filter plate three times with 200 µL of 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[6]

-

Add 50 µL of scintillation cocktail to each well.[6]

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves and calculate the IC50 values.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the anti-proliferative effects of a compound.

Objective: To determine the effect of lapatinib on the proliferation of cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., BT474, SK-BR-3, MDA-MB-231).

-

Complete cell culture medium.

-

Lapatinib stock solution.

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS).[15]

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of lapatinib for a specified duration (e.g., 72 hours).[6] Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well.[15][17]

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]

-

Carefully remove the culture medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of lapatinib in a living organism.

Objective: To evaluate the effect of lapatinib on the growth of HER2-positive breast cancer tumors in vivo.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

HER2-overexpressing breast cancer cells (e.g., BT474, SUM225).[2][19]

-

Matrigel (optional, for cell injection).

-

Lapatinib formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject the HER2-positive breast cancer cells into the flank of the nude mice.[2]

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]

-

Randomize the mice into treatment and control groups.

-

Administer lapatinib orally (e.g., 100 mg/kg, once or twice daily) or the vehicle control for a predetermined treatment period.[19]

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (e.g., Volume = (length × width²)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of lapatinib.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways following lapatinib treatment.

Objective: To assess the inhibition of EGFR, HER2, Akt, and ERK phosphorylation by lapatinib.

Materials:

-

Cancer cell lines.

-

Lapatinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Culture and treat the cells with lapatinib at the desired concentration and for the specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

This guide provides a foundational understanding of this compound's dual tyrosine kinase inhibition, supported by robust data and detailed methodologies. It is intended to serve as a valuable resource for professionals in the field of cancer research and drug development.

References

- 1. drugs.com [drugs.com]

- 2. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimal tolerability and high efficacy of a modified schedule of lapatinib–capecitabine in advanced breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. chondrex.com [chondrex.com]

- 18. researchhub.com [researchhub.com]

- 19. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Lapatinib Tosylate

Introduction: Lapatinib, administered as this compound, is a cornerstone in targeted cancer therapy, particularly for HER2-positive breast cancer. It functions as a potent, orally active, small-molecule dual tyrosine kinase inhibitor.[1][2][3][4] Its mechanism of action involves the reversible inhibition of both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1/ErbB1).[1][3] By binding to the intracellular ATP-binding site of these receptors, lapatinib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation and survival.[1][3][5] This guide provides a comprehensive overview of the foundational in vitro studies that established the efficacy and mechanism of action of lapatinib.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib exerts its anti-neoplastic effects by targeting the intracellular tyrosine kinase domains of EGFR and HER2.[1][3] In many cancer cells, the overexpression or mutation of these receptors leads to their constitutive activation, driving uncontrolled cell growth. Lapatinib's binding to the kinase domain blocks ATP, preventing receptor phosphorylation and interrupting the downstream PI3K/Akt and RAS/MAPK signaling pathways, which are critical for cell survival, proliferation, and differentiation.[3][5] This dual inhibition is considered more effective than targeting a single kinase, as it provides a more robust blockade against cancer cells that may rely on both pathways.[4][5]

Quantitative Data Presentation

The initial in vitro evaluation of lapatinib established its potency and selectivity through various assays. The data is summarized below for clear comparison.

Table 1: Inhibitory Activity in Cell-Free Kinase Assays

This table presents the 50% inhibitory concentration (IC50) of lapatinib against purified tyrosine kinase enzymes, demonstrating its high potency for EGFR and HER2.

| Target Kinase | IC50 (nM) | Citations |

| HER2 (ErbB2) | 9.2 | [6][7] |

| EGFR (ErbB1) | 10.8 | [6][7] |

| ErbB4 | 367 | [6][7] |

Table 2: Inhibition of Receptor Autophosphorylation in Cell-Based Assays

This table shows lapatinib's efficacy in preventing the autophosphorylation of EGFR and HER2 within cancer cell lines.

| Cell Line | Target Receptor | IC50 (nM) | Citations |

| BT474 | HER2 (ErbB2) | 60 | [6][7] |

| (Breast Cancer) | EGFR (ErbB1) | 210 | [6][7] |

| HN5 | HER2 (ErbB2) | 80 | [6][7] |

| (Head & Neck Cancer) | EGFR (ErbB1) | 170 | [6][7] |

Table 3: Inhibition of Cell Proliferation in Cancer Cell Lines

This table details the IC50 values of lapatinib for inhibiting the growth of various cancer cell lines, highlighting its selectivity for cells overexpressing its target receptors.

| Cell Line / Type | Key Characteristics | IC50 (µM) | Citations |

| General Range | High EGFR or HER2 expression | 0.09 - 0.21 | [6][7] |

| General Range | Low EGFR or HER2 expression | 3.0 - 12.0 | [6][7] |

| HER2-Amplified | SK-BR-3, BT-474, HCC1954, etc. | 0.05 - 0.80 | [8] |

| BT474 | HER2-overexpressing | 0.025 - 0.046 | [7][9] |

| SK-BR-3 | HER2-overexpressing | 0.079 | [9] |

| Endometrial Cancer | Variable HER2/EGFR expression | 0.052 - 10.9 | [4][10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 32.5 | [11] |

Experimental Protocols and Methodologies

Detailed methodologies for the key experiments cited in the initial evaluation of lapatinib are provided below.

Cell Proliferation / Viability Assays

These assays measure the effect of a compound on cell growth and viability. The MTT or CellTiter-Glo assays are commonly used.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of lapatinib concentrations (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified duration (typically 72 hours).

-

Reagent Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 4. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Lapatinib Tosylate Monotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for lapatinib tosylate as a monotherapy. Lapatinib is an orally active, small-molecule, reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2][3] Its mechanism of action and preclinical efficacy in various models have established the foundation for its clinical development in the treatment of solid tumors, particularly HER2-positive breast cancer.

Mechanism of Action

Lapatinib functions by competitively and reversibly binding to the intracellular adenosine triphosphate (ATP)-binding site of the EGFR and HER2 tyrosine kinase domains.[4] This binding prevents the autophosphorylation and activation of these receptors that would normally occur upon ligand binding, thereby blocking downstream signaling cascades.[4][5] The key pathways inhibited by lapatinib are the mitogen-activated protein kinase (MAPK/Erk) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways, both of which are crucial for cell proliferation and survival.[4][6] Lapatinib exhibits a slow dissociation rate from these receptors, which may contribute to its prolonged inhibitory effect.[5][7]

Caption: Lapatinib inhibits EGFR and HER2, blocking PI3K/Akt and MAPK/ERK pathways.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated lapatinib's potent inhibitory activity against EGFR and HER2 kinases and its ability to suppress the growth of various human cancer cell lines.

Biochemical and Cellular Potency

Lapatinib has been shown to be a potent inhibitor in both cell-free biochemical assays and cell-based proliferation assays. Its efficacy is particularly pronounced in cell lines that overexpress HER2.[6]

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Biochemical Kinase Assay | EGFR (ErbB1) | IC50 | 10.8 nM | [8] |

| Biochemical Kinase Assay | HER2 (ErbB2) | IC50 | 9.2 nM | [8] |

| Biochemical Kinase Assay | HER2 (ErbB2) | Ki app | 13 nM | [7][9] |

| Biochemical Kinase Assay | EGFR (ErbB1) | Ki app | 3 nM | [7][9] |

IC50: 50% inhibitory concentration; Ki app: apparent inhibition constant.

Experimental Protocols: Kinase Inhibition Assay

A typical experimental protocol for determining the biochemical potency of lapatinib involves a cell-free enzyme assay.

-

Enzyme and Substrate Preparation : Recombinant human EGFR and HER2 intracellular kinase domains are purified. A generic tyrosine kinase substrate, such as a synthetic peptide, is used.

-

Assay Reaction : The kinase, substrate, and ATP are combined in a reaction buffer. Lapatinib, at varying concentrations, is added to the reaction mixture.

-

Phosphorylation Measurement : The reaction is allowed to proceed for a specified time at a controlled temperature. The level of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (32P-ATP) or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

Data Analysis : The percentage of inhibition at each lapatinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Efficacy

Lapatinib monotherapy has demonstrated significant anti-tumor activity in various preclinical in vivo models, primarily using human tumor xenografts in immunocompromised mice.

Tumor Growth Inhibition in Xenograft Models

Studies have consistently shown that oral administration of lapatinib leads to the inhibition of tumor growth and, in some cases, tumor regression in xenograft models derived from HER2-overexpressing cancer cell lines.[7][10][11]

| Animal Model | Tumor Type / Cell Line | Lapatinib Dose | Key Findings | Reference |

| Mice | HER2+ Brain-seeking breast cancer cells | 100 mg/kg | Statistically significant reduction in large CNS metastases (P < 0.001).[10] | [10] |

| Mice | HER2+ Brain-seeking breast cancer cells | 30 mg/kg | Statistically significant reduction in large CNS metastases (P < 0.001).[10] | [10] |

| Mice | HER2-overexpressing xenografts | Not specified | Inhibition of tumor growth was associated with decreased phosphorylation of EGFR and HER2 in tumor tissue.[7] | [7] |

Experimental Protocols: Xenograft Tumor Growth Study

The general workflow for assessing the in vivo efficacy of lapatinib is outlined below.

Caption: Standard workflow for a preclinical in vivo xenograft study.

-

Cell Culture and Implantation : HER2-overexpressing human tumor cells are cultured and then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more lapatinib dose groups.

-

Drug Administration : Lapatinib, formulated in an appropriate vehicle, is administered orally to the mice, typically once daily.

-

Monitoring : Tumor dimensions and mouse body weight are measured regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

-

Endpoint and Analysis : The study is concluded when tumors in the control group reach a specific size or after a fixed duration. Tumors are then excised, and tissues can be used for pharmacodynamic analyses, such as measuring the phosphorylation levels of HER2, EGFR, and downstream signaling proteins via Western blot or immunohistochemistry.[7]

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals have been crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of lapatinib, and for guiding dose selection in clinical trials.

Pharmacokinetic Parameters in Animal Models

Lapatinib's absorption after oral administration is known to be incomplete and variable.[2] It is extensively metabolized, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][8][11][12]

| Species | Dose (Oral) | Cmax (µg/mL) | Tmax (hr) | t1/2 (hr) | Key Notes | Reference |

| FVB Mice | 30-90 mg/kg | Dose-dependent | ~4 | ~3.9 (blood) | Exhibits linear pharmacokinetics in this dose range. Tumor AUC was 4-fold higher than in blood.[9][13] | [9][13] |

| Cat | 25 mg/kg | 0.47 | 7.1 | 6.5 | Slow absorption observed. | [14] |

| Dog | 25 mg/kg | 1.63 | 9.5 | 7.8 | Slow absorption; significantly higher AUC compared to cats. | [14] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the curve.

Experimental Protocols: Pharmacokinetic Study

-

Animal Dosing : A defined oral dose of lapatinib is administered to fasted animals (e.g., mice, rats, dogs).

-

Blood Sampling : Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 16 hours) via methods like tail vein or retro-orbital sampling.[9]

-

Plasma and Tissue Analysis : Plasma is separated from the blood samples. For biodistribution studies, animals are euthanized at specific time points, and various tissues (e.g., tumor, liver, brain) are collected.[3][9]

-

Concentration Measurement : The concentration of lapatinib in plasma and tissue homogenates is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

PK Parameter Calculation : The resulting concentration-time data is used to calculate key PK parameters using noncompartmental analysis.[9]

Caption: Logical flow from molecular action to anti-tumor effect of lapatinib.

Conclusion

The preclinical data for this compound monotherapy robustly demonstrate its mechanism as a dual EGFR and HER2 inhibitor. In vitro studies confirm its potency in inhibiting kinase activity and the proliferation of cancer cells, particularly those overexpressing HER2. This activity translates to significant tumor growth inhibition in in vivo xenograft models. Pharmacokinetic studies in various animal species have characterized its ADME profile, providing a basis for its clinical dosing regimens. Collectively, this body of preclinical evidence established a strong rationale for the clinical development of lapatinib as a targeted therapy for HER2-positive cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. novartis.com [novartis.com]

- 8. A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. novartis.com [novartis.com]

- 13. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Lapatinib Tosylate: In Vitro Cell Proliferation Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2/ERBB2) and the epidermal growth factor receptor (EGFR/HER1).[1][2] By inhibiting these receptors, lapatinib blocks downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] This mechanism makes it an important therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.[1][2] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of lapatinib tosylate on cancer cell lines.

Signaling Pathway of Lapatinib's Mechanism of Action

Lapatinib functions by binding to the intracellular tyrosine kinase domains of both EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibition ultimately leads to cell cycle arrest and apoptosis.[2]

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Quantitative Data Summary